H-D-Ile-Asp-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

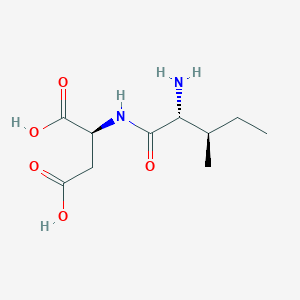

The compound H-D-Ile-Asp-OH is a dipeptide consisting of the amino acids isoleucine and aspartic acid.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Ile-Asp-OH typically involves the condensation of the carboxy group of L-isoleucine with the amino group of L-aspartic acid. This reaction can be facilitated using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF) .

Industrial Production Methods

On an industrial scale, the production of this compound may involve solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. This method uses a resin-bound amino acid and sequential addition of protected amino acids, followed by deprotection and cleavage from the resin .

Análisis De Reacciones Químicas

Types of Reactions

H-D-Ile-Asp-OH can undergo various chemical reactions, including:

Oxidation: The amino acid residues can be oxidized under specific conditions.

Reduction: Reduction reactions can modify the peptide bonds or side chains.

Substitution: Functional groups on the amino acids can be substituted with other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfonic acids, while reduction may result in the formation of amines or alcohols .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Antihypertensive Properties

Dipeptides like H-D-Ile-Asp-OH are being investigated for their role in regulating blood pressure. Research indicates that certain dipeptides possess angiotensin-converting enzyme (ACE) inhibitory activity, which is crucial for developing antihypertensive medications. For instance, similar peptides derived from food sources have shown promising results in lowering blood pressure by inhibiting ACE activity .

1.2 Drug Development

The simplicity of dipeptides allows for extensive structure-activity relationship studies, making them attractive candidates for drug development. This compound can serve as a scaffold for designing novel therapeutics targeting metabolic disorders and diabetes management due to its potential role as a DPP-IV inhibitor .

Biotechnology Applications

2.1 Cell Culture Media

Dipeptides are increasingly used in cell culture media to enhance cell growth and viability. This compound can be incorporated into formulations to support the proliferation of various cell types, including stem cells and primary cultures, by providing essential amino acids that promote metabolic activity .

2.2 Biomaterials Development

Hydrophobic dipeptides like this compound can self-assemble into nanostructures, such as hydrogels or nanotubes. These materials have potential applications in tissue engineering and regenerative medicine due to their biocompatibility and ability to support cell adhesion and growth .

Molecular Biology Applications

3.1 Protease Substrates

In molecular biology, this compound can be utilized as a substrate for proteases in various assays. Its specific sequence makes it suitable for studying enzyme kinetics and substrate specificity in proteolytic reactions, which is essential for understanding protein function and regulation .

3.2 Peptide Synthesis

The compound can also be employed in peptide synthesis protocols, particularly using proteolytic enzymes that facilitate the formation of peptide bonds under controlled conditions. This application is vital for generating peptides with defined sequences for research purposes .

Case Study 1: Antihypertensive Effects

A study examining the ACE-inhibitory effects of various dipeptides found that derivatives similar to this compound exhibited significant inhibition of ACE activity in vitro. This suggests potential therapeutic uses in managing hypertension through dietary supplementation or pharmaceutical formulations.

Case Study 2: Cell Culture Enhancement

Research demonstrated that incorporating this compound into cell culture media improved the growth rate of human mesenchymal stem cells compared to standard media lacking this dipeptide. The enhanced proliferation was attributed to the availability of isoleucine and aspartic acid, essential for cellular metabolism.

Mecanismo De Acción

The mechanism of action of H-D-Ile-Asp-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions, leading to changes in the target’s activity or function .

Comparación Con Compuestos Similares

Similar Compounds

H-D-Ile-Phe-OH: Another dipeptide with similar properties but different amino acid composition.

H-D-Phe-Ile-OH: A stereoisomer with different self-assembly behavior.

H-D-Ile-Glu-OH: A dipeptide with glutamic acid instead of aspartic acid

Uniqueness

H-D-Ile-Asp-OH is unique due to its specific amino acid composition, which imparts distinct chemical and biological properties.

Actividad Biológica

H-D-Ile-Asp-OH, also known as H-D-Isoleucine-Aspartic acid, is a dipeptide that has garnered attention in various fields of biological and medicinal research. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential applications based on diverse sources.

Chemical Structure and Synthesis

Chemical Structure : this compound is composed of two amino acids: D-Isoleucine and Aspartic acid. Its molecular formula is C8H14N2O3, with a molecular weight of approximately 174.20 g/mol.

Synthesis Methods : The synthesis of this compound typically involves the condensation reaction between the carboxy group of D-Isoleucine and the amino group of Aspartic acid. Common reagents used in this process include dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in solvents like dimethylformamide (DMF) for optimal yields.

Biological Activity

This compound exhibits a range of biological activities that are significant for both fundamental research and therapeutic applications.

1. Role in Protein-Protein Interactions

Research indicates that this compound plays a crucial role in mediating protein-protein interactions. These interactions are vital for various cellular processes, including signal transduction and enzyme activity modulation. The peptide's ability to bind to specific receptors or enzymes can influence their functional states, making it an important compound for studying cellular mechanisms .

2. Antioxidant Properties

The peptide has been investigated for its antioxidant properties, which are essential in combating oxidative stress within cells. Antioxidant peptides like this compound can scavenge free radicals, chelate metal ions, and inhibit lipid peroxidation, thus protecting cells from damage .

3. Therapeutic Potential

This compound has been explored for its potential therapeutic applications, including:

- Drug Delivery Systems : Its structure allows it to function as a vehicle for targeted drug delivery, enhancing the bioavailability of therapeutic agents.

- Peptide-Based Drugs : The compound is being studied for its efficacy in developing peptide-based pharmaceuticals that can target specific biological pathways .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Study on Antioxidant Activity : A study evaluated the antioxidant effects of various peptides, including this compound, using in vitro assays. Results indicated that this peptide effectively reduced oxidative stress markers in cellular models .

- Protein Interaction Studies : Research examining the binding affinity of this compound to various enzymes revealed significant interactions that could modulate enzyme activity, suggesting its potential as a biochemical tool for studying metabolic pathways .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

(2S)-2-[[(2R,3R)-2-amino-3-methylpentanoyl]amino]butanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O5/c1-3-5(2)8(11)9(15)12-6(10(16)17)4-7(13)14/h5-6,8H,3-4,11H2,1-2H3,(H,12,15)(H,13,14)(H,16,17)/t5-,6+,8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKXVAXOSIPTXEC-GKROBHDKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.